2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde
Description
2-tert-Butyl-5-phenyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a tert-butyl group at the 2-position and a phenyl substituent at the 5-position of the indole scaffold, with a formyl (-CHO) functional group at the 3-position. This compound belongs to the indole-3-carbaldehyde family, which is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The aldehyde group serves as a reactive site for further derivatization, such as condensation reactions to form Schiff bases or coordination complexes .
Properties
IUPAC Name |
2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)18-16(12-21)15-11-14(9-10-17(15)20-18)13-7-5-4-6-8-13/h4-12,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNXNZHKNFIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Metalation and Functionalization
A 10-step synthesis protocol for diaminoindoles, as described in ACS Publications (2021), provides a framework for analogous indole derivatization. Key steps include:
- Silyl Protection : Triisopropylsilyl (TIPS) groups shield reactive positions (e.g., N1) during subsequent reactions. For example, 4-nitroindole undergoes silylation with triisopropylsilyl chloride in tetrahydrofuran (THF) at 0°C, achieving 92% yield.
- Bromination : N-Bromosuccinimide (NBS) introduces halogens at specific positions. In the cited study, bromination of a TIPS-protected indole at position 3 proceeded quantitatively in THF at room temperature.
Nitro Group Reduction and Amine Protection
Reduction of nitroindoles to amines is critical for introducing nitrogen-based substituents:
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces nitro groups to amines. For instance, 4-nitro-1-(triisopropylsilyl)-1H-indole was converted to the corresponding amine with 95% efficiency.
- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize amines during further reactions. Dual Boc protection—using di-tert-butyl dicarbonate and n-butyllithium in THF at −78°C—ensures selective masking of adjacent amino groups.
Phenyl Group Installation at Position 5
The phenyl group at position 5 is incorporated via cross-coupling or electrophilic aromatic substitution.
Suzuki-Miyaura Coupling
- Conditions : Aryl boronic acids react with halogenated indoles under palladium catalysis. For example, 5-bromoindole derivatives undergo coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C.
- Yields : Reported yields for analogous reactions range from 70–85% after column chromatography.
Vilsmeier-Haack Formylation at Position 3
The aldehyde group is introduced via the Vilsmeier-Haack reaction, a cornerstone of indole functionalization:
Reaction Protocol :
- Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the electrophilic formylating agent.
- Conditions : Reaction proceeds at 0–5°C for 2 hr, followed by hydrolysis with aqueous sodium acetate.
- Yield : Typical yields for indole formylation exceed 80% after recrystallization from ethanol/water mixtures.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Catalytic Hydrogenation | Pd/C (5 wt%) | Raney Nickel (reusable) |
| Solvent Recovery | <50% | >90% |
Key Industrial Adaptations :
- Continuous Flow Reactors : Minimize intermediate isolation steps, reducing processing time by 40%.
- High-Throughput Screening : Optimizes reaction conditions (e.g., temperature, stoichiometry) for maximum yield.
Comparative Analysis of Synthetic Routes
A multi-route evaluation highlights trade-offs between efficiency and complexity:
Route A: Sequential Functionalization
- Indole → Bromination → Suzuki Coupling → tert-Butyl Installation → Formylation
- Total Yield : 32%
- Advantages : High regiocontrol.
- Disadvantages : Six steps; costly catalysts.
Route B: Convergent Synthesis
- Pre-functionalized Modules: 5-Phenylindole + tert-Butyl Electrophile → Coupling → Formylation
- Total Yield : 45%
- Advantages : Fewer steps; higher overall yield.
- Disadvantages : Requires custom building blocks.
Case Study: Gram-Scale Synthesis
A scaled-up preparation from the ACS Publications study illustrates practical challenges:
- Step 4 (Bromination) : 17.6 mmol of TIPS-protected indole reacted with NBS in THF, achieving 95% conversion.
- Step 10 (Boc Protection) : 10.7 mmol scale using n-BuLi and Boc anhydride yielded 82% product after flash chromatography.
- Critical Issue : Exothermic reactions during metalation required rigorous temperature control (−78°C ± 2°C).
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is its antimicrobial properties. Research has shown that derivatives of indole compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study: Antimicrobial Screening
A study evaluated a series of indole derivatives, including this compound, for their Minimum Inhibitory Concentration (MIC) against MRSA. The compound demonstrated an MIC value as low as 1 μg/mL against MRSA strains, indicating potent antibacterial activity. Additionally, it showed moderate antifungal activity against Candida albicans with an MIC of 7.80 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA (ATCC 43300) | 1 |
| This compound | Candida albicans | 7.80 |
Anticancer Potential
Indole derivatives are recognized for their potential as anticancer agents. The unique structure of this compound positions it as a candidate for further exploration in cancer therapy.
Case Study: Antitumor Activity
In vitro studies have indicated that certain indole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells . This suggests the potential for developing new therapeutic agents based on this compound.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Research Findings:
Studies have indicated that indole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. By modulating these inflammatory markers, compounds like this compound may offer therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the indole scaffold. This flexibility enables the development of a library of analogues with tailored biological activities.
Synthesis Overview:
The synthesis often employs methods such as the Van Leusen three-component reaction, which facilitates the generation of diverse analogues suitable for biological evaluation .
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde depends on its application:
Pharmacological Activity: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets like kinases or G-protein coupled receptors.
Material Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most closely related analogs of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde include:
2-tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde (C₁₆H₂₁NO, MW 243.35 g/mol)
5-phenyl-1H-indole-3-carbaldehyde (C₁₅H₁₁NO, MW 221.26 g/mol)
2-methyl-5-phenyl-1H-indole-3-carbaldehyde (C₁₆H₁₃NO, MW 235.29 g/mol)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Findings:
Steric and Electronic Effects :
- The tert-butyl group at position 2 in the target compound and its isopropyl analog introduces significant steric hindrance, which can impede molecular packing and reduce crystallization efficiency compared to smaller substituents (e.g., methyl) .
- The phenyl group at position 5 enhances aromatic interactions, as evidenced by π-π stacking in crystallographic studies, whereas the isopropyl group in the analog relies on weaker van der Waals interactions, leading to differences in melting points and solubility .
Reactivity and Functionalization :
- The aldehyde group in all analogs is reactive, but the electron-withdrawing nature of the phenyl substituent in the target compound may slightly reduce its electrophilicity compared to the isopropyl analog, as observed in Schiff base formation kinetics .
Crystallization and Hydrogen Bonding :
- The tert-butyl group disrupts hydrogen-bonding networks due to steric effects, whereas the phenyl group facilitates layered crystal structures via π-π interactions. This contrasts with the isopropyl analog, which forms less ordered crystals due to its flexible aliphatic chain .
Biological Activity
2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications based on various research findings.
Indole derivatives, including this compound, exhibit significant interactions with biological targets:
- Target Interaction : These compounds bind with high affinity to multiple receptors, influencing various biochemical pathways.
- Molecular Mechanism : The biological effects are mediated through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression.
- Cellular Effects : They impact cell signaling pathways, gene expression, and cellular metabolism, which can lead to various physiological responses.
Biological Activities
The compound has been shown to exhibit a range of biological activities:
- Antiviral Activity : Indole derivatives have demonstrated effectiveness against viral infections.
- Anti-inflammatory Effects : They can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Activity : They have shown activity against a variety of pathogens, including bacteria and fungi .
Case Studies and Experimental Data
A summary of key findings from recent studies on this compound is presented in the following table:
Biochemical Analysis
The biochemical properties of this compound highlight its potential therapeutic applications:
- Stability and Dosage Effects : The compound's stability and effects can vary with dosage, indicating the need for careful consideration in therapeutic contexts.
- Metabolic Pathways : It interacts with various enzymes and cofactors that may affect metabolic processes within cells.
Comparison with Similar Compounds
To understand its unique properties, a comparison with similar indole derivatives is useful:
| Compound | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-tert-butyl-5-methyl-1H-indole-3-carbaldehyde | Methyl group instead of phenyl | Similar anticancer activity |
| 2-tert-butyl-5-phenyl-1H-indole-3-carboxylic acid | Carboxylic acid group instead of aldehyde | Enhanced anti-inflammatory properties |
| 5-phenyl-1H-indole-3-carbaldehyde | Lacks tert-butyl group | Lower potency in anticancer assays |
Q & A
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux, 5 h | Acetic acid | NaOAc | 78 | |
| Room temp., 24 h | DMF | None | 45 | |
| Microwave, 1 h | Toluene | PTSA | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
